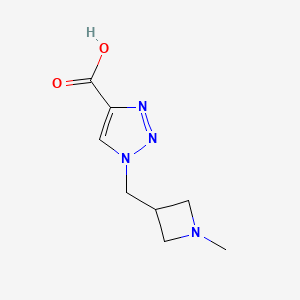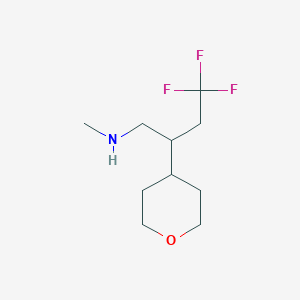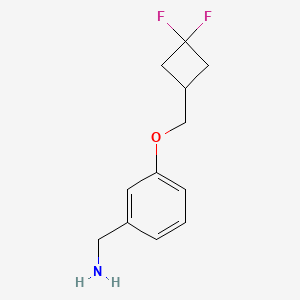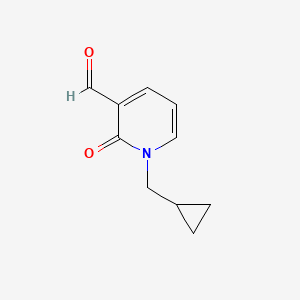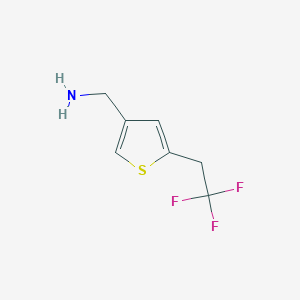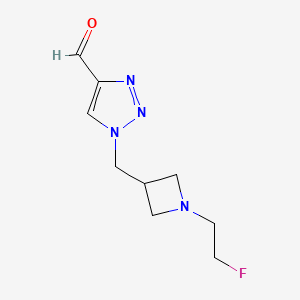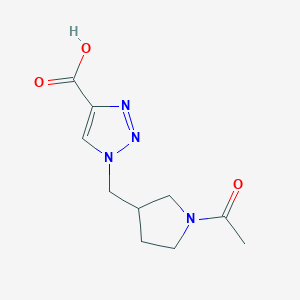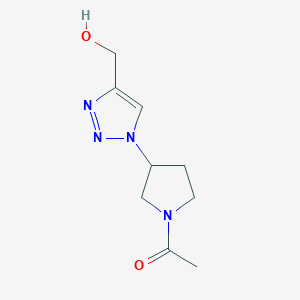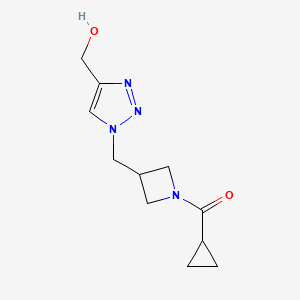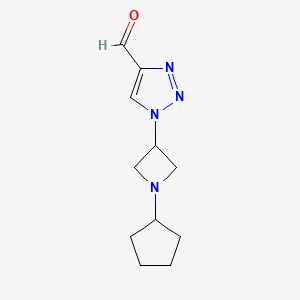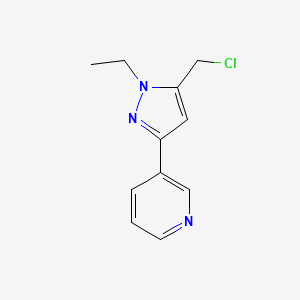
3-(5-(氯甲基)-1-乙基-1H-吡唑-3-基)吡啶
描述
The compound “3-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine” is a pyridine derivative. Pyridine derivatives are aromatic heterocyclic compounds that contain nitrogen atoms in their structure . They are found in natural products and used in pharmaceuticals and chemical reagents for organic synthesis .
Synthesis Analysis
The synthesis of pyridine derivatives involves several steps. For instance, the synthesis of 3-(chloromethyl)pyridine hydrochloride involves oxidation of 3-methylpyridine into 3-picolinic acid with potassium permanganate, followed by reaction with methanol to produce methyl pyridine-3-carboxylate. This is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be analyzed using various techniques. For example, the molecular formula of 3-(chloromethyl)pyridine hydrochloride is C6H6ClN · HCl, with an average mass of 178.059 Da and a monoisotopic mass of 177.011200 Da .Chemical Reactions Analysis
Pyridine derivatives participate in various chemical reactions. For example, the reduction of 3,4,5-trimethoxycarbonyl-1,2,6-trimethylpyridinium perchlorate in the presence of alkyl halides results in 4-alkyl-3,4,5-trimethoxycarbonyl-1,2,6-trimethyl-1,4-dihydropyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be analyzed using various techniques. For instance, the compound 3-(chloromethyl)pyridine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its acute oral toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .科学研究应用
合成和表征
对吡唑和吡啶衍生物的合成和表征,包括类似于“3-(5-(氯甲基)-1-乙基-1H-吡唑-3-基)吡啶”化合物的方法,涉及形成具有潜在应用价值的新化合物的全面方法。例如,Ge等人(2014年)从相关的吡唑和吡啶前体合成了新颖的噁二唑衍生物,强调它们在材料科学中的光学性质,可能应用于(Ge et al., 2014)各个领域。此外,Nyamato等人(2014年)探索了不对称的(吡唑基甲基)吡啶金属配合物作为乙烯寡聚反应的催化剂,强调了溶剂和辅助催化剂在产物分布中的作用(Nyamato et al., 2014)。
催化应用
已经研究了吡唑-吡啶衍生物的催化活性,特别是在寡聚反应和酮的不对称转移氢化的背景下。Nyamato等人(2014年)对由氯甲基-吡唑基-吡啶配体衍生的金属配合物的研究表明,它们在催化乙烯寡聚反应中的有效性,受辅助催化剂和溶剂选择的影响(Nyamato et al., 2014)。Magubane等人(2017年)还研究了(吡唑基)乙基)吡啶Fe(II)和Ni(II)配合物,揭示了它们在酮的不对称转移氢化中的潜力,为结构-活性关系提供了见解(Magubane et al., 2017)。
缓蚀
已经探索了化合物衍生物作为缓蚀剂的潜力。例如,Bouklah等人(2005年)研究了相关吡唑-吡啶化合物对钢铁腐蚀的抑制效率,展示了在保护应用中的显著潜力(Bouklah等人,2005年)。
光物理性质
Vetokhina等人(2012年)研究了吡啶-吡唑衍生物的光物理性质,揭示了它们在开发新型光响应材料中的潜力。他们的研究表明多种质子转移模式,暗示了在传感和分子电子学中的应用(Vetokhina et al., 2012)。
作用机制
安全和危害
未来方向
The development of new pyrimidine derivatives with enhanced anti-inflammatory activities and minimum toxicity is a promising area of research . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are expected to lead to many novel applications of these compounds in the future .
属性
IUPAC Name |
3-[5-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-15-10(7-12)6-11(14-15)9-4-3-5-13-8-9/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJYCRZJLHQILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CN=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



